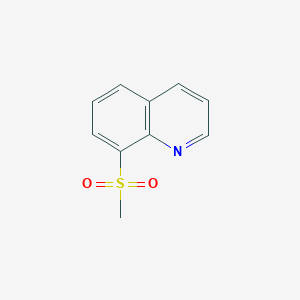

8-(Methylsulfonyl)quinoline

Descripción

Significance of the Quinoline (B57606) Moiety in Synthetic Organic Chemistry

The quinoline framework is of paramount importance in synthetic organic chemistry due to its adaptability and the accessibility of various synthetic methodologies for its construction. mdpi.comrsc.org Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been foundational, while modern techniques, including transition-metal-catalyzed and metal-free reactions, have expanded the scope and efficiency of quinoline synthesis. mdpi.comfrontiersin.orgmdpi.com These methods allow for the introduction of a wide range of substituents onto the quinoline core, enabling the fine-tuning of its electronic and steric properties for specific applications. nih.gov The development of greener and more sustainable synthetic protocols, such as microwave-assisted and ultrasound-assisted reactions, has further enhanced the utility of quinoline synthesis in contemporary research. frontiersin.orgtandfonline.com

Strategic Importance of Sulfonyl Functionality in Heterocyclic Systems

The sulfonyl group (-SO2-) is a critical functional group in the design of organic molecules, particularly within heterocyclic systems. researchgate.netfiveable.me Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule, impacting reactivity and intermolecular interactions. fiveable.mesioc-journal.cn The sulfonyl moiety can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.netsioc-journal.cn Furthermore, the introduction of a sulfonyl group can enhance the metabolic stability and solubility of a compound, properties that are highly desirable in medicinal chemistry. fiveable.mesioc-journal.cn In the context of heterocyclic chemistry, the sulfonyl group can direct the regioselectivity of further substitution reactions and can be used as a building block for the construction of more complex molecular architectures. nih.gov

Overview of Research Trajectories Pertaining to Substituted Quinolines

Research on substituted quinolines is a vibrant and rapidly evolving field. mdpi.comfrontiersin.orgrsc.org Current investigations are focused on several key areas, including the development of novel and more efficient synthetic methods. mdpi.commdpi.com There is a strong emphasis on creating quinoline derivatives with specific biological activities. bohrium.comthesciencein.org The exploration of quinoline-based materials for applications in materials science, such as in the development of sensors and organic light-emitting diodes (OLEDs), is also a significant area of research. researchgate.net The synthesis of quinoline-hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active heterocycles, is a prominent strategy to develop new therapeutic agents. bohrium.comthesciencein.org

Rationale for Dedicated Investigation of 8-(Methylsulfonyl)quinoline

The specific compound, this compound, presents a compelling case for dedicated scientific inquiry. It combines the versatile quinoline scaffold with the influential methylsulfonyl group at the 8-position. This particular substitution pattern is of interest for several reasons. The placement of the electron-withdrawing methylsulfonyl group at the C8 position can significantly modulate the electronic distribution within the quinoline ring system, potentially influencing its reactivity and biological interactions in a distinct manner compared to other substitution patterns. A number of research articles describe the synthesis and biological evaluation of various quinoline derivatives containing a methylsulfonyl group. researchgate.netnih.govbrieflands.comnih.gov A detailed study of this compound can provide fundamental insights into the interplay between the quinoline nucleus and a key functional group, contributing to the broader understanding of structure-property relationships in this important class of heterocyclic compounds.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol biosynth.com |

| Melting Point | 136 °C biosynth.com |

| InChI | InChI=1S/C10H9NO2S/c1-14(12,13)10-7-3-2-6-8(10)5-4-9(6)11/h2-7H,1H3 |

| InChI Key | FIDAUAQEXHXMHD-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 biosynth.com |

| CAS Number | 5825-42-3 biosynth.com |

Spectroscopic Data of a Related Compound: N-(quinolin-8-yl)methanesulfonamide

| Spectroscopic Data for N-(quinolin-8-yl)methanesulfonamide | |

| Molecular Formula | C₁₀H₁₀N₂O₂S nih.gov |

| Molecular Weight | 222.27 g/mol nih.gov |

| IUPAC Name | N-quinolin-8-ylmethanesulfonamide nih.gov |

| CAS Number | 10374-76-2 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

8-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNNHCLJDHINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5825-42-3 | |

| Record name | 8-(methylsulfonyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methylsulfonyl Quinoline and Its Derivatives

Direct Synthesis Approaches to 8-(Methylsulfonyl)quinoline

The direct introduction of a methylsulfonyl group onto a pre-formed quinoline (B57606) ring represents a common and often efficient strategy for the synthesis of this compound. These methods typically involve the functionalization of the C-8 position of the quinoline nucleus.

Functionalization at the 8-Position of Quinoline Ring Systems

The functionalization at the 8-position of the quinoline ring is a key step in many synthetic routes to this compound. The nitrogen atom within the quinoline ring directs many electrophilic substitution reactions, but the 8-position can be targeted through specific strategies. mdpi.com One common precursor for this functionalization is 8-hydroxyquinoline (B1678124). acs.org The hydroxyl group can be converted to a sulfonate ester, which can then be further manipulated. Another important intermediate is 8-aminoquinoline (B160924). researchgate.net

Recent advancements have also explored transition-metal-catalyzed C-H activation as a powerful tool for the direct functionalization of the C-8 position of quinolines. mdpi.comresearchgate.netsioc-journal.cn For instance, rhodium-catalyzed reactions have shown high regioselectivity for the C-8 position, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net

Introduction of the Methylsulfonyl Group via Sulfonylation Reactions

The introduction of the methylsulfonyl group is typically achieved through sulfonylation reactions. A prevalent method involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid. google.com This can be achieved by reacting quinoline with fuming sulfuric acid. google.com The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride, for example by treatment with chlorosulfonic acid. researchgate.net This sulfonyl chloride is a versatile intermediate that can be reacted with a methylating agent to form the methylsulfonyl group.

Alternatively, the methylsulfonyl group can be introduced from a precursor already containing the methylthio (-SMe) or methylsulfinyl (-S(O)Me) group, which is then oxidized to the methylsulfonyl (-SO2Me) group. For instance, a 2-unsubstituted quinoline can be transformed into a 2-alkyl/aryl aminoquinoline through sequential m-CPBA oxidation to the corresponding (2-methylsulfonyl)quinoline, followed by replacement with an appropriate amine. researchgate.net

In a different approach, quinoline N-oxides can react with sodium tert-butyldimethyl silyloxymethylsulfinate to selectively furnish C2-substituted sulfones. acs.org These can then be further modified. While this method targets the C2 position, it highlights the use of sulfinate reagents in the synthesis of quinoline sulfones. acs.org

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its derivatives.

Convergent Synthesis: A convergent approach would involve the synthesis of a substituted aniline (B41778) bearing a methylsulfonyl group at the desired position, which is then cyclized to form the quinoline ring. For example, an aniline with a methylsulfonyl group ortho to the amino group could be a key intermediate.

Divergent Synthesis: A divergent strategy starts with a common quinoline intermediate, which is then modified to introduce the methylsulfonyl group and other substituents. For example, starting from 8-hydroxyquinoline, one could introduce the methylsulfonyl group and then perform further reactions on other positions of the quinoline ring. acs.org The Pfitzinger reaction, which synthesizes 2-substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, is considered a divergent approach. researchgate.netmdpi.com

Classical and Modern Quinoline Annulation Reactions Applicable to 8-Substituted Systems

Several classical and modern named reactions are instrumental in constructing the quinoline core. While not all of these have been explicitly reported for the direct synthesis of this compound itself, they are highly relevant for preparing the necessary 8-substituted quinoline precursors.

Skraup-Döebner-von Miller Reaction and its Mechanistic Variants

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.org A modification of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of glycerol. iipseries.orgwikipedia.org These reactions are fundamental for synthesizing the quinoline core and can be adapted for 8-substituted anilines. iipseries.orgwikipedia.orgrsc.orgscispace.comresearchgate.net

The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been a subject of debate. A proposed mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgnih.gov Recent studies using isotope labeling have suggested a fragmentation-recombination mechanism. nih.gov

| Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions, often high temperatures. iipseries.orgscispace.com |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | More versatile than the Skraup synthesis. iipseries.orgwikipedia.org |

Friedländer Condensation and Pfitzinger Reaction Analogues

The Friedländer synthesis is another cornerstone of quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netijcce.ac.irresearchgate.netorganic-chemistry.org This method is highly efficient for producing polysubstituted quinolines. ijcce.ac.irresearchgate.net To synthesize an 8-substituted quinoline, one would start with a correspondingly substituted 2-aminoaryl aldehyde or ketone.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a base. researchgate.netmdpi.comwikipedia.org This reaction is particularly useful for creating quinolines with a carboxylic acid handle at the 4-position, which can be a site for further functionalization. nih.gov While direct synthesis of this compound-4-carboxylic acid via this method would require a suitably substituted isatin, the Pfitzinger reaction remains a powerful tool for accessing diverse quinoline structures. researchgate.netmdpi.comwikipedia.org

| Reaction | Reactants | Products |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone, Compound with active α-methylene group | Substituted quinolines. researchgate.netresearchgate.netorganic-chemistry.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acids. researchgate.netmdpi.comwikipedia.org |

Conrad-Limpach and Knoevenagel-Doebner Reactions

Classical named reactions remain fundamental in quinoline synthesis, though they often require harsh conditions. researchgate.net

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. jptcp.com Depending on the reaction temperature, this pathway can lead to either 4-hydroxyquinolines (at lower temperatures via cyclization of a Schiff base) or 2-hydroxyquinolines (at higher temperatures). jptcp.comnih.gov For the synthesis of an 8-substituted quinoline, an appropriately substituted aniline would be required as the starting material. The reaction is a combination of addition and rearrangement processes. jptcp.com A modification of this reaction uses aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group to form quinolone derivatives. mdpi.com

The Doebner reaction , a variant of the broader Doebner-von Miller synthesis, is a three-component reaction coupling an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. jptcp.comiipseries.org The Doebner-von Miller reaction more broadly uses anilines and α,β-unsaturated carbonyl compounds to generate substituted quinolines, often under strong acidic conditions. nih.govrsc.org These methods are powerful but can suffer from a lack of regioselectivity and the need for harsh, environmentally challenging conditions like high temperatures and strong acids. researchgate.netnih.gov

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Modern synthetic chemistry has increasingly turned to transition-metal catalysis, particularly with palladium, to construct the quinoline core with greater efficiency and selectivity. These methods often proceed under milder conditions than classical syntheses.

Palladium-catalyzed reactions for quinoline synthesis can be broadly categorized:

Heck Coupling and Cyclization: This two-step process can involve an initial intermolecular Heck coupling followed by an intramolecular cyclization. For instance, methoxyquinolin-2(1H)-ones have been synthesized from iodo-methoxylated pivaloylaminobenzenes and methyl acrylate, followed by acid-catalyzed cyclization. nih.gov A tandem approach combines the coupling and cyclization in a single pot, such as the reaction between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds to give 3-substituted quinolin-2(1H)-ones. nih.gov

Dehydrogenative Coupling (Oxidative Heck Reaction): This strategy involves the direct coupling between two C-H bonds, avoiding the need for pre-functionalized starting materials like halo-anilines. nih.gov The reaction is catalyzed by a Pd(II) species and requires an oxidant to regenerate the active catalyst. This method allows for the selective synthesis of quinolines or 1,2-dihydroquinolines by tuning the reaction conditions. nih.gov

Isocyanide Insertion: Novel strategies include the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to produce 4-halo-2-aminoquinolines. organic-chemistry.org This reaction uses molecular oxygen as the terminal oxidant. Another advanced method involves a cascade of isocyanide insertion, undirected C(sp2)–H functionalization, and a [4 + 1] cyclization to build the quinoline skeleton efficiently. rsc.org

These palladium-catalyzed methods represent a significant advance, offering pathways to complex quinoline derivatives that are often inaccessible through classical routes. nih.govbohrium.com

Table 1: Examples of Palladium-Catalyzed Quinoline Syntheses

| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Heck Coupling-Cyclization | 2-Iodoaniline, α,β-unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| Dehydrogenative Coupling | N-alkenyl-N-tosylanilines | Pd(OAc)₂, Acetic Acid | 2-Substituted quinolines | nih.gov |

| Oxidative Cyclization | 2-Ethynylanilines, Isocyanides | PdCl₂, LiCl, O₂ (air) | 4-Halo-2-aminoquinolines | organic-chemistry.org |

| Isocyanide Insertion/[4+1] | Aryl Isocyanide, Alkynes | Palladium Catalyst | Substituted Quinolines | rsc.org |

Oxidative Annulation and Metal-Free Cyclization Methodologies

In recent years, significant effort has been directed towards developing synthetic routes that avoid transition metals, reducing cost and potential product contamination. These methods often rely on oxidative annulation, where an oxidant facilitates the key bond-forming and aromatization steps. mdpi.com

Key Metal-Free Strategies:

Iodine-Mediated Cyclization: Molecular iodine can be used as an oxidant to promote the cyclization of suitable precursors. For example, 3-iodo-6-(aryldiazenyl)quinolines have been synthesized in a one-pot, three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and iodine. researchgate.net

DMSO as Oxidant and Carbon Source: Dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and an oxidant. In some reactions, it can even act as a one-carbon (methine) source for building the quinoline ring. mdpi.comorganic-chemistry.org A regioselective 6-endo-trig intramolecular oxidative cyclization of o-cinnamylanilines uses KOtBu as a mediator and DMSO as the oxidant at room temperature to yield 2-aryl-4-substituted quinolines. acs.org

Domino Reactions: Metal-free domino reactions provide efficient pathways to quinolines. A highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol sequence between 2-alkenylanilines and β-dicarbonyl compounds yields a variety of 2-substituted quinolines. acs.org

Oxidative Cyclocondensation: A direct oxidative cyclocondensation between N,N-dimethyl enaminones and o-aminobenzyl alcohols, promoted by TsOH and K₂S₂O₈, produces 3-substituted or 3,4-disubstituted quinolines without the need for a metal catalyst. frontiersin.org

These transition-metal-free methods are highly valuable as they often align with the principles of green chemistry by avoiding heavy metal waste. acs.orgfrontiersin.org

Photocatalytic Approaches to Quinoline Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, using light energy to drive chemical reactions under exceptionally mild conditions. acs.orgdechema.de This approach has been successfully applied to the synthesis of quinolines.

Examples of Photocatalytic Quinoline Synthesis:

Dual-Catalyst Systems: One approach employs a dual-catalyst system consisting of a photocatalyst and a proton-reduction cocatalyst. This system can synthesize quinolines from N-alkyl anilines via a Povarov reaction followed by oxidation, using light as the driving force and producing hydrogen gas as the only byproduct, thus avoiding sacrificial chemical oxidants. acs.org

Semiconductor Nanoparticles: Photocatalysis with semiconductor nanoparticles like TiO₂ or MgFe₂O₄ can catalyze various steps in quinoline synthesis, including reductions, oxidations, and C-C bond formations. dechema.de For instance, nitrobenzene can be photocatalytically reduced to aniline while ethanol (B145695) is oxidized to acetaldehyde, which then participate in a subsequent acid-catalyzed cyclization to form the quinoline ring. dechema.de

Organic Dye Photocatalysis: Simple organic molecules can also act as photocatalysts. 9,10-Phenanthrenequinone (PQ), when excited by visible light, can photocatalyze the synthesis of polysubstituted quinolines from 2-vinylarylimines via an electrocyclization mechanism. nih.gov The reaction is triggered by the one-electron oxidation of the imine substrate by the excited photocatalyst. nih.gov

These photocatalytic methods offer green, energy-efficient alternatives to traditional thermal reactions, often providing high yields and selectivity at room temperature. acs.orgrsc.org

Synthesis of Precursors and Intermediates for this compound

The direct synthesis of this compound via the aforementioned cyclization methods would require a specifically substituted and potentially complex aniline or carbonyl precursor. A more practical and convergent approach involves the late-stage functionalization of a pre-formed quinoline ring. The most common strategy for installing a methylsulfonyl group is the oxidation of a corresponding methylthio (methylsulfanyl) group.

The synthesis can therefore be envisioned as a two-step process:

Synthesis of the precursor, 8-(methylthio)quinoline (B3145839): This intermediate can be prepared from readily available 8-substituted quinolines.

From 8-Aminoquinoline: A Sandmeyer-type reaction could be employed. The amino group is first converted to a diazonium salt, which is then reacted with a sulfur nucleophile, such as sodium methyl mercaptide (NaSMe) or dimethyl disulfide (Me₂S₂), to install the methylthio group.

From 8-Haloquinoline: An 8-bromo or 8-iodoquinoline (B173137) can undergo nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction with a methylthiolate source to form 8-(methylthio)quinoline.

Oxidation of 8-(methylthio)quinoline: The methylthioether is then oxidized to the corresponding methylsulfone. This is a standard and high-yielding transformation in organic chemistry. Common oxidizing agents for this purpose include:

Meta-chloroperoxybenzoic acid (m-CPBA)

Potassium peroxymonosulfate (B1194676) (Oxone®)

Hydrogen peroxide (H₂O₂), often with a metal catalyst.

This oxidation strategy has been validated in related quinoline systems, such as the oxidation of 2-methylthio-3-benzoylquinolines to their methylsulfonyl derivatives as part of the synthesis of fused heterocyclic systems. researchgate.net

Regioselectivity and Chemoselectivity in Synthetic Routes to this compound

Achieving the desired substitution pattern (regioselectivity) and avoiding unwanted side reactions with other functional groups (chemoselectivity) are paramount in any targeted synthesis. rsc.org

Regioselectivity: The synthesis of an 8-substituted quinoline like the target compound is highly dependent on the chosen method.

In classical syntheses like the Combes and Friedländer reactions , regioselectivity is dictated by the substitution pattern of the aniline precursor and the nature of the dicarbonyl compound. wikipedia.orgresearchgate.net For example, in the Combes synthesis, steric and electronic effects of substituents on both the aniline and the β-diketone determine which regioisomer is formed. wikipedia.org To obtain an 8-substituted quinoline, one would need to start with an ortho-substituted aniline.

In the Friedländer annulation , the reaction between an o-aminoaryl ketone and a compound with a reactive methylene group can lead to different regioisomers. The use of specific amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, has been shown to afford high regioselectivity for the formation of 2-substituted quinolines from unmodified methyl ketones. organic-chemistry.org

Modern methods offer more precise control. A formal [4+2] cycloaddition between an in-situ generated N-aryliminium ion and a 1-bromoalkyne has been used for the regioselective synthesis of 3-bromoquinolines. acs.org This highlights the potential for developing highly specific cyclization strategies.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

A base-controlled chemoselective reaction of vinylanilines with isothiocyanates demonstrates how reaction conditions can be tuned to produce either quinoline-2-thiones (using Et₃N) or 2-aminoquinolines (using K₃PO₄) from the same set of starting materials. rsc.org

Photocatalytic methods have shown remarkable chemoselectivity. For instance, by choosing the appropriate photocatalyst, it is possible to deoxygenate a quinoline N-oxide without affecting a pyridine (B92270) N-oxide in the same molecule. organic-chemistry.org

Metal-free domino reactions have also been developed with high chemoselectivity, allowing for the construction of 2-substituted quinolines while tolerating a broad range of other functional groups in the molecule. acs.org

For the synthesis of this compound, the late-stage oxidation of 8-(methylthio)quinoline is a highly chemoselective step, as the thioether is generally more susceptible to oxidation than the aromatic quinoline core itself under controlled conditions.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of quinolines has historically involved harsh conditions, toxic reagents, and significant waste generation. rsc.orgijpsjournal.com Modern chemistry seeks to address these issues by applying the principles of green chemistry. researchgate.net

Table 2: Application of Green Chemistry Principles to Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Ref |

|---|---|---|

| Use of Catalysis | Nanocatalysts (e.g., Fe₃O₄ NPs) and photocatalysts replace stoichiometric and often toxic reagents, improving efficiency and recyclability. | nih.gov |

| Benign Solvents | Water is used as a green solvent for some multi-component reactions, replacing volatile organic compounds (VOCs). | researchgate.netnih.gov |

| Energy Efficiency | Microwave (MW) and ultrasound irradiation are used to accelerate reactions, reducing reaction times and energy consumption compared to conventional heating. | ijpsjournal.comnih.gov |

| Atom Economy | One-pot and multi-component reactions that build the quinoline ring from simple precursors in a single step maximize the incorporation of starting materials into the final product. | rsc.orgnih.gov |

| Safer Reagents | Electrochemical methods replace hazardous chemical reductants (like SnCl₂) with electricity, and photocatalysis can use air (O₂) as a benign oxidant. | organic-chemistry.orgrsc.org |

| Waste Reduction | Catalytic and solvent-free approaches minimize the generation of waste products. | rsc.orgijpsjournal.com |

Applying these principles to the synthesis of this compound would favor a route that utilizes a catalytic method for the formation of the quinoline ring or the C-S bond, potentially under solvent-free or aqueous conditions. The final oxidation step could be performed using a green oxidant like hydrogen peroxide with a suitable catalyst. Such an approach would not only be more environmentally responsible but also potentially more efficient and cost-effective. rsc.orgijpsjournal.com

Reaction Chemistry and Transformational Studies of 8 Methylsulfonyl Quinoline

Reactivity of the Quinoline (B57606) Core

The presence of the nitrogen atom renders the pyridine (B92270) ring of quinoline electron-poor, while the benzene (B151609) ring is comparatively electron-rich. However, the attachment of a powerful electron-withdrawing methylsulfonyl group at the C8 position significantly modulates this intrinsic reactivity, deactivating the entire aromatic system towards electrophiles and activating it towards nucleophiles.

Electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule preferentially occurs on the more electron-rich benzene ring, yielding a mixture of 5- and 8-substituted products. The pyridine ring is generally resistant to electrophilic attack due to the deactivating effect of the nitrogen atom, which can be protonated under acidic reaction conditions, further increasing its deactivation tutorsglobe.com.

In 8-(methylsulfonyl)quinoline, the -SO₂CH₃ group exerts a profound influence on the regioselectivity and rate of EAS reactions. As a potent electron-withdrawing group, it strongly deactivates the benzene ring, making electrophilic substitution significantly more difficult compared to unsubstituted quinoline. By analogy with other substituted aromatic systems, the methylsulfonyl group acts as a meta-director. Therefore, any successful electrophilic attack on the benzene ring of this compound would be directed to the C5 and C7 positions.

While specific examples of EAS reactions on this compound are not extensively documented, the expected outcomes for common substitution reactions are as follows:

Nitration: Would require harsh conditions (e.g., fuming HNO₃/H₂SO₄) and would be expected to yield a mixture of 5-nitro- and 7-nitro-8-(methylsulfonyl)quinoline.

Halogenation: Would likely necessitate a Lewis acid catalyst and would also be directed to the 5- and 7-positions.

Sulfonation: The reversible nature of sulfonation and the already present sulfonyl group make this reaction complex. Under forcing conditions, substitution at the 5-position would be anticipated masterorganicchemistry.commasterorganicchemistry.com.

The deactivation is significant enough that such reactions may proceed in low yield or require forcing conditions that could lead to degradation.

The quinoline ring is inherently susceptible to nucleophilic attack at the C2 and C4 positions, which are ortho and para to the ring nitrogen, respectively. The electron-withdrawing 8-methylsulfonyl group enhances the electrophilicity of the quinoline nucleus, further activating it towards nucleophilic substitution (SₙAr) reactions, particularly on the pyridine ring.

Studies on related 2-sulfonylpyridines and 2-sulfonylquinolines have shown they are effective electrophiles for reaction with thiols, such as cysteine, via an SₙAr mechanism acs.org. This proceeds through a Meisenheimer intermediate, and the rate-determining step is the initial nucleophilic addition. The reaction of quinoline N-oxides with sulfonyl chlorides can produce 2-sulfonylquinolines, a process initiated by the nucleophilic attack of a sulfonyl anion at the C2 position of an activated N-oxide intermediate mdpi.com. Although the substrate is not this compound itself, this demonstrates the susceptibility of the C2 position to attack by sulfur nucleophiles.

For this compound, reactions with strong nucleophiles would be expected to follow this established pattern of reactivity:

| Reaction Type | Nucleophile | Expected Product(s) |

| Chichibabin Reaction | Sodium Amide (NaNH₂) | 2-Amino-8-(methylsulfonyl)quinoline |

| SₙAr (with leaving group) | Methoxide (CH₃O⁻) on 2-chloro-8-(methylsulfonyl)quinoline | 2-Methoxy-8-(methylsulfonyl)quinoline |

| SₙAr (with leaving group) | Ammonia (NH₃) on 4-chloro-8-(methylsulfonyl)quinoline | 4-Amino-8-(methylsulfonyl)quinoline |

The presence of a good leaving group (e.g., a halide) at the C2 or C4 position would facilitate these SₙAr reactions, which are significantly accelerated by the electron-withdrawing effect of the 8-sulfonyl group.

The oxidation and reduction of this compound involve transformations of the quinoline ring system, as the methylsulfonyl group is in its highest oxidation state and is generally stable under common oxidative and reductive conditions.

Oxidation: The quinoline ring is relatively resistant to oxidation. However, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinisatinic acid). In the case of this compound, the deactivating nature of the sulfonyl group might offer some protection to the benzene ring, but aggressive oxidation would likely lead to degradation of the molecule. Oxidation reactions targeting substituents on the quinoline ring are more common, though not directly applicable to the parent this compound mdpi.com.

Reduction: The pyridine ring of quinoline is more readily reduced than the benzene ring. Catalytic hydrogenation is a common method for this transformation.

Selective Reduction: Using catalysts like platinum oxide (Adam's catalyst) in acidic media or palladium on carbon under controlled conditions can selectively reduce the pyridine ring to afford 8-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Full Reduction: More forcing hydrogenation conditions (e.g., higher pressure and temperature, rhodium or ruthenium catalysts) can lead to the reduction of both rings, resulting in the formation of 8-(methylsulfonyl)decahydroquinoline.

The specific conditions required would need to be optimized to achieve selectivity for the desired product.

Annulation reactions involve the construction of a new ring onto an existing molecular framework. While the use of this compound as a direct substrate in ring-forming reactions is not widely reported in the literature, related derivatives of 8-substituted quinolines have been employed in such transformations.

For instance, studies have focused on the annulation reactions of 8-quinolinesulfenyl halides. These compounds react with alkenes and alkynes to form new sulfur-containing heterocyclic systems fused to the quinoline core. However, these precursors involve sulfur in a lower oxidation state (+2 in the sulfenyl chloride vs. +6 in the sulfone) and exhibit fundamentally different reactivity.

The direct participation of the this compound ring in annulation would likely require activation of either the C7 position or the methyl group of the sulfonyl moiety. Given the electronic deactivation of the ring, such reactions are synthetically challenging.

Transformations Involving the Methylsulfonyl Moiety

Reactions targeting the methylsulfonyl group primarily involve cleavage of the carbon-sulfur bond.

The removal of a sulfonyl group from an aromatic ring is a known transformation, often referred to as desulfonylation wikipedia.org. While the removal of a sulfonic acid group (-SO₃H) can be achieved by heating with a strong aqueous acid, the cleavage of the more robust C-S bond in an alkyl sulfone like this compound typically requires reductive methods.

Common reagents used for reductive desulfonylation include active metals such as sodium amalgam or aluminum amalgam wikipedia.org. Treatment of this compound with such reagents could potentially cleave the C8-S bond, replacing the methylsulfonyl group with a hydrogen atom to yield quinoline.

| Reducing Agent | Expected Product | Conditions |

| Sodium Amalgam (Na/Hg) | Quinoline | Typically in an alcohol solvent (e.g., methanol) |

| Aluminum Amalgam (Al/Hg) | Quinoline | Aqueous THF or similar solvent systems |

| Samarium(II) Iodide | Quinoline | Often used with a proton source like HMPA |

These reactions proceed via single-electron transfer mechanisms, leading to the formation of a radical anion intermediate which then fragments to eliminate the sulfonyl group. The efficiency of the reaction would depend on the specific substrate and conditions employed. This reductive cleavage serves as a method to remove the sulfonyl group after it has been used as a control element or activating group in a synthetic sequence.

Nucleophilic Substitution at the Sulfonyl Group

There is no specific information available in the scientific literature regarding nucleophilic substitution reactions occurring directly at the sulfur atom of the sulfonyl group in this compound. Aryl sulfones, such as this compound, are characterized by a strong carbon-sulfur bond, making the quinolinyl and methyl groups poor leaving groups. Consequently, direct nucleophilic attack at the sulfur center is not a commonly observed or reported reaction pathway for this class of compounds under typical nucleophilic substitution conditions.

Reactions involving the sulfonyl group in related quinoline compounds predominantly feature the entire methylsulfonyl moiety acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, or they involve the precursor, quinoline-8-sulfonyl chloride, where the chloride is readily displaced by nucleophiles. However, these reaction types fall outside the specified scope of substitution at the sulfonyl group of this compound.

Modification and Derivatization of the Sulfonyl Group

Direct modification and derivatization of the methylsulfonyl group (-SO2CH3) in this compound have not been specifically described in published research. While general methodologies exist for the functionalization of the α-carbon in aryl methyl sulfones (the carbon of the methyl group), no examples or studies detailing such transformations for this compound could be found. Research on derivatives of the 8-sulfonylquinoline scaffold typically involves the synthesis of sulfonamides from quinoline-8-sulfonyl chloride rather than the post-synthetic modification of the this compound sulfone group itself.

Mechanistic Investigations of this compound Reactions

Consistent with the absence of reported reactions for the topics above, there are no mechanistic investigations, including reaction pathway elucidation, transition state analysis, or studies on the role of catalysis and reaction conditions, for the nucleophilic substitution or modification of the sulfonyl group in this compound.

No studies elucidating the reaction pathways for the specified transformations of this compound are available.

There is no published transition state analysis, either computational or experimental, for reactions involving direct nucleophilic attack or modification at the sulfonyl group of this compound.

No literature exists that investigates the role of catalysis or the optimization of reaction conditions for the nucleophilic substitution or modification of the sulfonyl group in this compound.

Computational and Theoretical Studies of 8 Methylsulfonyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing precise information about molecular properties from the first principles of quantum mechanics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.net This approach is valued for its balance of accuracy and computational cost, making it suitable for studying complex molecules like quinoline (B57606) derivatives. scirp.orgresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are employed to determine the optimized molecular geometry of 8-(Methylsulfonyl)quinoline. researchgate.netresearchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its most stable energetic state. The electronic structure, including the distribution of electron density and atomic charges, is also elucidated, offering clues about the molecule's polarity and electrostatic interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netchalcogen.ro For quinoline derivatives, the distribution and energies of these orbitals indicate the likely sites for electrophilic and nucleophilic attack and are crucial for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net The analysis of these orbitals helps in understanding the intramolecular charge transfer (ICT) processes within the molecule. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | Indicates the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller gap suggests higher reactivity. researchgate.net |

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. nih.gov These descriptors provide a quantitative basis for concepts developed by Ralph Pearson's Hard and Soft Acids and Bases (HSAB) theory. dergipark.org.tr

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. scirp.org Molecules with a large energy gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft," indicating higher reactivity. dergipark.org.tr Softness is the reciprocal of hardness.

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons.

Chemical Potential (μ) : Related to the "escaping tendency" of an electron from an equilibrium system.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. It is a measure of its propensity to act as an electrophile. dergipark.org.tracs.org

Studies on various quinoline derivatives have shown that the introduction of different substituent groups can significantly alter these reactivity descriptors, thereby fine-tuning the molecule's chemical behavior. nih.gov

Table 2: Chemical Reactivity Descriptors and Their Calculation

| Descriptor | Formula |

|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO |

| Electron Affinity (EA) | EA ≈ -ELUMO |

| Electronegativity (χ) | χ = (IP + EA) / 2 |

| Chemical Hardness (η) | η = (IP - EA) / 2 |

| Chemical Softness (S) | S = 1 / η |

Formulas are based on Koopmans' theorem and provide approximations of these values. nih.govacs.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chalcogen.ro The MEP map displays different colors on the molecule's surface, corresponding to different values of electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For quinoline derivatives, the MEP surface can identify the most reactive sites, such as the nitrogen atom in the quinoline ring (a potential site for protonation or coordination to metals) and regions influenced by the electron-withdrawing or -donating nature of substituents. nih.govdergipark.org.tr

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the different conformations that this compound can adopt. mdpi.com This is particularly important for understanding how the molecule might interact with a larger biological target, such as an enzyme's active site. nih.gov Conformational analysis helps to identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's behavior in a dynamic environment like a solution. mdpi.com

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their structural elucidation. nih.gov DFT calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra with a high degree of accuracy. nih.gov

For this compound, theoretical vibrational frequencies can be calculated and scaled to predict the IR spectrum, helping to assign the characteristic vibrational modes of the quinoline ring and the methylsulfonyl group. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These predicted shifts are invaluable for assigning experimental NMR signals and confirming the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net By comparing these predicted spectra with experimental data, the identity and purity of a synthesized compound can be confidently established.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data of the type generated by DFT calculations for spectroscopic prediction. Actual values would be derived from specific computational models and basis sets.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Transition |

|---|---|---|---|

| IR | ν(C=N) | ~1625 cm⁻¹ | Quinoline ring stretch |

| ν(SO₂) asymmetric | ~1320 cm⁻¹ | Sulfonyl group stretch | |

| ν(SO₂) symmetric | ~1150 cm⁻¹ | Sulfonyl group stretch | |

| ¹H NMR | δ(H-2) | ~8.9 ppm | Quinoline proton |

| δ(H-7) | ~8.1 ppm | Quinoline proton | |

| δ(CH₃) | ~3.3 ppm | Methyl protons | |

| ¹³C NMR | δ(C-8) | ~138 ppm | Quinoline C-SO₂ |

| δ(C-9, C-10) | ~149, 128 ppm | Quinoline bridgehead C | |

| δ(CH₃) | ~45 ppm | Methyl carbon | |

| UV-Vis | λ_max1 | ~280 nm | π → π* transition |

| λ_max2 | ~315 nm | n → π* transition |

Solvent Effects on Electronic Structure and Reactivity

The chemical environment, particularly the solvent, can significantly influence the electronic structure and reactivity of a molecule. unesp.br Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on this compound. scielo.org.mx These studies investigate how solvent polarity affects key electronic parameters. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. edu.krdresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net Solvents can alter the energies of these orbitals and, consequently, the energy gap. nih.gov For instance, polar solvents often stabilize the ground state and excited state differently, leading to shifts in the HOMO-LUMO gap and affecting the molecule's electronic transitions.

Other quantum chemical descriptors, such as the dipole moment (μ), chemical hardness (η), chemical softness (S), and electrophilicity index (ω), can also be calculated in various solvents. edu.krdresearchgate.net An increase in dipole moment in polar solvents suggests stronger solute-solvent interactions. Changes in these reactivity descriptors provide a theoretical basis for predicting how this compound will behave in different reaction media. dergipark.org.tr

Table 2: Calculated Electronic Properties of this compound in Different Solvents (Illustrative) This table illustrates how key electronic parameters, calculated via DFT, might vary for this compound in different solvent environments.

| Parameter | Gas Phase | Chloroform (B151607) (ε=4.8) | Ethanol (B145695) (ε=24.6) | Water (ε=78.4) |

|---|---|---|---|---|

| E_HOMO (eV) | -6.85 | -6.90 | -6.98 | -7.02 |

| E_LUMO (eV) | -1.20 | -1.25 | -1.32 | -1.35 |

| HOMO-LUMO Gap (eV) | 5.65 | 5.65 | 5.66 | 5.67 |

| Dipole Moment (μ, Debye) | 4.5 | 5.8 | 6.9 | 7.2 |

| Hardness (η) | 2.83 | 2.83 | 2.83 | 2.84 |

| Electrophilicity Index (ω) | 2.82 | 2.84 | 2.88 | 2.90 |

Chemical Derivatization and Structure Reactivity Relationships Chemical Focus

Design and Synthesis of 8-(Methylsulfonyl)quinoline Analogues

The synthesis of analogues of this compound is often a multi-step process, leveraging established quinoline (B57606) synthesis methods and specific reactions to introduce the methylsulfonyl group. A primary strategy involves the preparation of a substituted quinoline core, followed by the modification or introduction of the C-8 substituent.

One common precursor is 8-quinolinesulfonyl chloride. For instance, a series of 8-quinolinesulfonamide derivatives has been synthesized by reacting 8-quinolinesulfonyl chloride with various amines, such as propargylamine, in the presence of a base like triethylamine (B128534) in a chloroform (B151607) solvent. mdpi.com This approach allows for the introduction of a wide variety of substituents via the sulfonamide linkage.

Another key synthetic strategy involves the oxidation of a corresponding thioether (methylthio) group. The synthesis of 2-alkyl/aryl aminoquinolines can proceed through the sequential oxidation of a 2-(methylthio)quinoline (B1594497) precursor to the corresponding (2-methylsulfonyl)quinoline using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The methylsulfonyl group then acts as an effective leaving group, allowing for its replacement by various amines. researchgate.net This oxidation method is a direct route to installing the reactive methylsulfonyl moiety.

More complex analogues, where the methylsulfonyl group is part of a larger substituent, are also synthesized. For example, a series of 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives has been prepared. The synthesis involved dissolving a 2-(4-methylthio)phenyl-quinoline precursor in tetrahydrofuran (B95107) (THF) and adding oxone in a THF/water mixture to oxidize the sulfide (B99878) to the sulfone. nih.gov

The table below summarizes various synthetic approaches to quinoline derivatives containing a sulfonyl or related group.

| Derivative Type | Key Precursor | Reaction | Reagents | Reference |

|---|---|---|---|---|

| 8-Quinolinesulfonamides | 8-Quinolinesulfonyl chloride | Sulfonamide formation | Propargylamine, triethylamine, chloroform | mdpi.com |

| (2-Methylsulfonyl)quinolines | 2-(Methylthio)quinolines | Sulfide Oxidation | m-CPBA | researchgate.net |

| 2-(4-Methylsulfonylphenyl)quinolines | 2-(4-Methylthio)phenyl-quinoline derivative | Sulfide Oxidation | Oxone, THF/water | nih.gov |

| 4-Chloro-2,8-bis(trifluoromethyl)quinoline | 4-Hydroxy quinoline derivative | Chlorination | Not specified | nih.gov |

Influence of Substituents on the Chemical Reactivity of this compound

The reactivity of the quinoline ring is significantly influenced by the electronic properties of its substituents. Quinoline itself typically undergoes electrophilic aromatic substitution (SEAr) more readily on the carbocyclic (benzene) ring than on the deactivated pyridine (B92270) ring, with a preference for the C-5 and C-8 positions. ecorfan.orgorientjchem.org

The 8-(methylsulfonyl) group is a potent electron-withdrawing group due to the electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. Its presence at C-8 dramatically alters the electron distribution and reactivity of the entire quinoline system.

Electronic Effects : The -SO2Me group deactivates the quinoline nucleus towards electrophilic substitution even further than the pyridine nitrogen. This effect is particularly pronounced on the carbocyclic ring where it resides. Conversely, it activates the ring system towards nucleophilic attack. Studies on related quinoline-5,8-diones have shown that the presence of a sulfonyl group has a substantial impact on the molecule's dipole moment and partition coefficient (logP), indicating a significant alteration of the electronic landscape. dergipark.org.tr For example, a 7-chloro-6-(toluene-4-sulfonyl)-5,8-quinolinequinone derivative was found to have the largest dipole moment in a series of 28 compounds, highlighting the strong polarizing effect of sulfonyl substituents. dergipark.org.tr

The table below illustrates the influence of different types of substituents on the general reactivity of the quinoline ring.

| Substituent Type | Position | Electronic Effect | Influence on Reactivity | Example Group | Reference |

|---|---|---|---|---|---|

| Electron-Donating | 5, 6, 7, or 8 | Activates ring towards SEAr | Increases nucleophilicity of the carbocyclic ring | -NH2, -OH | ecorfan.orgmdpi.com |

| Electron-Withdrawing | Any | Deactivates ring towards SEAr | Decreases electron density, activates for SNAr at key positions | -NO2, -CF3 | nih.govorientjchem.org |

| Strongly Electron-Withdrawing | 8 | Strongly deactivates entire ring system towards SEAr | Greatly enhances susceptibility to nucleophilic attack | -SO2Me | dergipark.org.tr |

| Halogen | 6 | Inductively withdrawing, weakly deactivating | Directs electrophiles, can act as a leaving group in SNAr | -F, -Cl | orientjchem.org |

Modulation of Acid-Base Properties through Structural Modifications

The basicity of the quinoline nitrogen is a fundamental chemical property that is highly sensitive to structural modifications. Unsubstituted quinoline is a weak base, with the pKa of its conjugate acid being approximately 4.9-5.0. ecorfan.org This basicity arises from the lone pair of electrons on the sp2-hybridized nitrogen atom.

Structural modifications to the quinoline ring can drastically alter this pKa value.

Electron-Donating Groups (EDGs) : The introduction of EDGs, such as an amino (-NH2) group, increases the electron density on the nitrogen atom, thereby increasing its basicity (raising the pKa of the conjugate acid). For example, 8-aminoquinoline (B160924) has a pKa of 3.99 for its conjugate acid, which is different from quinoline itself, showing the influence of the amino group's position. chemicalbook.com

Electron-Withdrawing Groups (EWGs) : Conversely, the introduction of strong EWGs significantly decreases the electron density on the nitrogen, making it a much weaker base. The 8-(methylsulfonyl) group is a powerful EWG. Through-bond and through-space inductive effects pull electron density away from the heterocyclic ring, reducing the ability of the nitrogen's lone pair to accept a proton. This results in a substantially lower pKa for the conjugate acid of this compound compared to unsubstituted quinoline. While specific pKa values for this exact compound are not readily available in the cited literature, the principle is well-established in physical organic chemistry. The expected pKa would be significantly lower than that of quinoline.

This modulation of basicity is a critical consideration in the design of molecules for various applications, as the charge state of the quinoline nitrogen at a given pH is determined by its pKa. researchgate.net

Stereochemical Aspects of Derivatization Reactions

Derivatization reactions involving the this compound scaffold can create or modify stereocenters, making stereochemical control a crucial aspect of their synthesis. This is particularly relevant when the quinoline ring is partially hydrogenated, as in the 5,6,7,8-tetrahydroquinoline (B84679) series.

A notable example is the synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. researchgate.net This process can start with a racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, which is resolved via a lipase-catalyzed kinetic acetylation. researchgate.net The resolved chiral alcohol can then be converted to a mesylate. Subsequent substitution reactions with various nucleophiles (such as azide, thioacetate, or dimethyl malonate anions) on this chiral methanesulfonate (B1217627) proceed with a complete inversion of configuration. researchgate.net This outcome is indicative of a stereospecific SN2 mechanism, providing a reliable method for synthesizing a range of enantiomerically pure C-8 substituted tetrahydroquinolines. researchgate.net

Furthermore, stereoselectivity is a key consideration in cyclization reactions used to build more complex fused systems onto the quinoline framework. The "tert-amino effect," for instance, can be used to synthesize pyrrolo[1,2-a]quinolines with specific regioselectivity and stereoselectivity, where the final configuration of the product can be determined using techniques like NOE difference spectroscopy. utwente.nl These examples underscore the importance of stereochemical control in unlocking the full structural diversity of quinoline derivatives.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 8-(Methylsulfonyl)quinoline, offering precise mass measurements that confirm its elemental composition. nih.gov Using techniques like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ or other adducts can be determined with high accuracy.

For instance, the calculated mass for the protonated form of a related compound, 8-methyl-2-(methylsulfonyl)quinoline ([C₁₁H₁₂NO₂S]⁺), is 222.0583, with an experimental value found at 222.0592, demonstrating the precision of HRMS in confirming the molecular formula. sci-hub.st Similarly, for other quinoline (B57606) sulfone derivatives, HRMS has been used to verify their composition, such as for 1,3-dimethyl-3-((methylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione, which had a calculated [M+H]⁺ mass of 282.0795 and a found value of 282.0801. rsc.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule.

Table 1: Representative HRMS Data for Sulfonyl-Quinoline Derivatives

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|---|

| 8-methyl-2-(methylsulfonyl)quinoline | C₁₁H₁₁NO₂S | [M+H]⁺ | 222.0583 | 222.0592 | sci-hub.st |

| 1,3-dimethyl-3-((methylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | C₁₃H₁₅NO₄S | [M+H]⁺ | 282.0795 | 282.0801 | rsc.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional techniques are employed to assign all proton and carbon signals and to establish the connectivity of the atoms. tsijournals.com

While specific multi-dimensional NMR data for this compound itself is not widely published, the characterization of analogous quinoline-sulfonamide derivatives heavily relies on these techniques. nih.gov Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. nih.govipb.pt

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that have attached protons.

HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by observing correlations between protons and carbons in adjacent functional groups. For example, in a related quinoline derivative, HMBC was used to confirm the position of a substituent by showing a correlation from an anomeric proton to a specific carbon on the quinoline ring. ipb.pt

These techniques, when used in combination, provide a complete and detailed map of the molecule's covalent framework. nih.govipb.pt

Currently, there is limited information available in the public domain regarding the specific application of solid-state NMR (ssNMR) to this compound. However, ssNMR is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing information that is complementary to single-crystal X-ray diffraction. It can be used to study crystalline powders, amorphous solids, and other materials where single crystals cannot be grown. For complex quinoline derivatives, ssNMR could be used to probe intermolecular interactions and conformational details within the crystal lattice.

NMR spectroscopy is a valuable tool for monitoring chemical reactions in real-time. For instance, the synthesis of quinoline sulfones often involves the oxidation of a corresponding quinoline sulfide (B99878). researchgate.netthieme-connect.com ¹H NMR can be used to follow the progress of this oxidation. The disappearance of the methylthio (-SCH₃) proton signal and the appearance of the methylsulfonyl (-SO₂CH₃) proton signal at a different chemical shift would indicate the conversion. The downfield shift of the methyl protons is expected upon oxidation due to the increased deshielding effect of the sulfonyl group compared to the sulfide group. This method allows for the optimization of reaction conditions and provides insights into the reaction kinetics and mechanism.

X-ray Crystallography for Solid-State Structure Determination

In one such derivative, the analysis determined the compound crystallizes in the triclinic space group P-1. exlibrisgroup.com The study of these crystal structures helps in understanding the molecular conformation and the nature of non-covalent interactions, like hydrogen bonding and π-π stacking, which govern the crystal packing. exlibrisgroup.com For 8-(diphenylphosphanyl)quinoline, a related compound, the phosphorus atom exhibits a pyramidal configuration, and the phenyl rings are positioned nearly orthogonally to each other. researchgate.net This type of detailed three-dimensional information is crucial for structure-based drug design and materials science.

Table 2: Crystallographic Data for a Related Hexahydroquinoline Derivative

| Parameter | Value |

|---|---|

| Compound | Methyl 4-(4-(methylsulfonyl)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| Formula | C₁₉H₂₁NO₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.428(2) |

| b (Å) | 10.638(3) |

| c (Å) | 11.177(3) |

| α (°) | 63.125(4) |

| β (°) | 77.819(4) |

| γ (°) | 79.845(4) |

| Volume (ų) | 869.9(4) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a characteristic fingerprint. For quinoline sulfone derivatives, key absorption bands are observed that confirm the presence of the main functional groups. nih.gov

SO₂ Vibrations: The sulfonyl group is characterized by two strong stretching vibrations: the asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and the symmetric stretch in the 1160-1120 cm⁻¹ region. nih.govbrieflands.com

Aromatic C-H and C=C Vibrations: The quinoline ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C and C=N stretching vibrations in the 1620-1400 cm⁻¹ range. mdpi.com

C-S Vibration: The C-S stretch is typically weaker and found at lower wavenumbers.

In a study of related sulfonated quinoline diones, characteristic IR peaks were used to confirm the structure. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the sulfonyl group and the breathing modes of the quinoline aromatic system would be expected to produce strong signals in the Raman spectrum. The combined use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. nih.gov

Table 3: Characteristic IR Absorption Bands for Quinoline Sulfone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretching | > 3000 | mdpi.com |

| C=C, C=N (Quinoline ring) | Stretching | 1620 - 1400 | mdpi.com |

| SO₂ | Asymmetric Stretching | 1350 - 1300 | nih.govbrieflands.com |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within quinoline derivatives. The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure and are influenced by the nature and position of substituents on the quinoline ring. unesp.brmdpi.com

For quinoline and its derivatives, the UV-Vis spectra typically exhibit absorption maxima in the range of 200–400 nm. nih.gov These absorptions correspond to π-π* transitions within the aromatic system. The introduction of a methylsulfonyl group at the 8-position can influence the electronic distribution and, consequently, the energy of these transitions. The specific absorption maxima (λmax) for this compound are influenced by the solvent environment, a phenomenon known as solvatochromism. unesp.br Different solvents can alter the position of the absorption bands, providing information about the interaction between the molecule and the solvent. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Quinoline | Various | 272 - 278 | unesp.br |

| Nitroquinoline | Ethanol (B145695) | 335 | unesp.br |

| Aminoqunoline | Ethanol | 375 | unesp.br |

| 8-Hydroxyquinoline (B1678124) | Methanol | 234, 308 | researchgate.net |

This table presents a selection of UV-Vis absorption data for related quinoline compounds to provide context for the potential electronic transitions of this compound. The specific λmax can vary with the solvent and other experimental conditions.

The molar extinction coefficients for quinoline derivatives in the far UV region can range from 6,000 to approximately 19,000 M⁻¹cm⁻¹. nih.gov The presence of different functional groups can significantly shift the absorption maxima. For instance, electron-donating groups like amino groups tend to cause a red-shift (to longer wavelengths), while electron-withdrawing groups can have a more complex effect. unesp.br Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to complement experimental data and provide a more profound understanding of the electronic transitions. unesp.br

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are indispensable for the separation, purification, and purity assessment of "this compound" and its reaction products. moravek.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. moravek.com

The choice of chromatographic technique depends on the properties of the analyte and the desired outcome, whether it is for analytical quantification or preparative isolation. For quinoline derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. nih.govmadison-proceedings.com

HPLC is a powerful technique for the analysis and purification of non-volatile and thermally labile compounds like many quinoline derivatives. moravek.com It is particularly well-suited for determining the purity of synthesized compounds and for isolating specific products from complex reaction mixtures. moravek.commdpi.com

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode used for the analysis of quinoline compounds. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the hydrophobic stationary phase and the polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. sielc.comresearchgate.net

For basic compounds like quinolines, the addition of an acid (e.g., phosphoric acid or sulfuric acid) to the mobile phase can improve peak shape and retention by suppressing the ionization of the analyte. sielc.comsielc.com The use of mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer enhanced retention and selectivity for quinoline derivatives. sielc.com

Table 2: Illustrative HPLC Parameters for Quinoline Derivative Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Naphthylpropyl | Methanol/Water | UV/Vis | Separation of quinoline alkaloids | tandfonline.comtandfonline.com |

| Primesep 100 (Mixed-mode) | Acetonitrile/Water/Sulfuric acid | UV (200 nm) | Analysis of 8-hydroxyquinoline | sielc.com |

| Primesep 200 (Mixed-mode) | Acetonitrile/Water/Phosphoric acid | UV (250 nm) | Analysis of 8-hydroxyquinoline | sielc.com |

| BIST™ A+ (Cation-exchange) | - | ELSD, CAD, LC-MS | Separation of Quinoline Yellow WS | sielc.com |

| Phenyl-silica | Acetonitrile/Methanol/Water with NiCl₂ | UV (273 nm) | Determination of hydroxyquinolines | researchgate.net |

This table provides examples of HPLC conditions used for the analysis of various quinoline derivatives. The optimal conditions for "this compound" would need to be determined experimentally.

The purity of "this compound" can be determined by HPLC by quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. mdpi.com HPLC coupled with mass spectrometry (LC-MS) provides an even more powerful tool, as it combines the separation capabilities of HPLC with the mass identification of the eluted components. nih.gov

GC-MS is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. madison-proceedings.com It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nist.gov For the analysis of "this compound," the compound would first be vaporized and then separated on a capillary column based on its boiling point and interaction with the stationary phase. madison-proceedings.com

The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. libretexts.org The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the ions and their relative abundances. nist.gov

The fragmentation pattern provides valuable structural information. libretexts.org For quinoline and its derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion. mcmaster.ca The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragment ions resulting from the cleavage of the methylsulfonyl group and the quinoline ring. The characteristic ion peaks for quinoline itself are m/z 129, 102, 123, and 51. madison-proceedings.com

Table 3: Typical GC-MS Parameters for Quinoline Analysis

| Column | Carrier Gas | Temperature Program | Detection | Application | Reference |

| DB-5MS | Helium | 90°C (2 min), then to 260°C at 20°C/min, hold for 3 min | Mass Spectrometry | Determination of quinoline in textiles | madison-proceedings.com |

| Rtx-5Sil MS | Helium | 60°C (1 min), then to 325°C at 10°C/min, hold for 9.5 min | Mass Spectrometry (EI and CI modes) | Metabolite annotation | nih.gov |

This table illustrates typical GC-MS conditions for the analysis of quinoline. The specific parameters for "this compound" would be optimized to achieve the best separation and detection.

GC-MS is not only used for purity assessment but also for the identification of unknown compounds in a mixture and for the analysis of reaction products. rsc.org The high resolution and sensitivity of modern GC-MS instruments allow for the detection and identification of trace-level impurities. epa.gov

Applications in Organic Synthesis and Materials Chemistry

8-(Methylsulfonyl)quinoline as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis is primarily derived from its role as a stable, electronically modified quinoline (B57606) scaffold. Its own synthesis and its relationship to more reactive precursors are key to its application.

Precursor to Other Organosulfur Compounds

While this compound itself is relatively stable, its synthetic precursor, quinoline-8-sulfonyl chloride, is a highly versatile intermediate for creating a diverse range of organosulfur compounds. mdpi.comnbinno.com Quinoline-8-sulfonyl chloride is typically prepared via the sulfonation of quinoline, followed by chlorination. patsnap.comgoogle.com From this key intermediate, a variety of derivatives can be accessed.

For example, quinoline-8-sulfonyl chloride serves as the starting point for the synthesis of an extensive family of quinoline-8-sulfonamides. These compounds are formed through the reaction of the sulfonyl chloride with various primary or secondary amines. mdpi.com This reaction pathway highlights the role of the quinoline-8-sulfonyl framework as a foundational structure for building more complex molecules with tailored properties. The methylsulfonyl derivative represents just one of the many possibilities accessible from this common precursor.

Table 1: Synthesis of Quinoline-8-Sulfonamide Derivatives This interactive table showcases the versatility of the quinoline-8-sulfonyl chloride precursor.

| Amine Reactant | Resulting Sulfonamide Product | Key Reaction |

|---|---|---|

| Propargylamine | N-propargylquinoline-8-sulfonamide | Sulfonamide formation |

| N-methylpropargylamine | N-methyl-N-propargylquinoline-8-sulfonamide | Sulfonamide formation |

Role in Heterocyclic Synthesis

The quinoline-8-sulfonyl scaffold is instrumental in the construction of new heterocyclic systems. The sulfonamide derivatives, readily prepared from quinoline-8-sulfonyl chloride, can be equipped with functional groups that participate in further cyclization reactions. mdpi.com